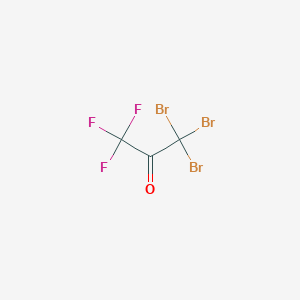
1,1,1-Tribromotrifluoroacetone
描述
1,1,1-Tribromotrifluoroacetone is an organofluorine compound with the chemical formula C₃Br₃F₃O. It is a colorless liquid that is primarily used in research and industrial applications. The compound is known for its unique chemical properties, which make it a valuable reagent in various chemical reactions and processes.
准备方法
Synthetic Routes and Reaction Conditions
1,1,1-Tribromotrifluoroacetone can be synthesized through several methods. One common synthetic route involves the bromination of trifluoroacetone. The reaction typically requires the use of bromine (Br₂) as the brominating agent and is carried out under controlled conditions to ensure the selective formation of the tribromo derivative.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are carefully optimized to achieve efficient production.
化学反应分析
Types of Reactions
1,1,1-Tribromotrifluoroacetone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less brominated derivatives or other related compounds.
Oxidation Reactions: Oxidation of this compound can lead to the formation of higher oxidation state products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂R). The reactions are typically carried out in polar solvents like water or alcohols.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield hydroxylated or aminated derivatives, while reduction reactions can produce partially brominated compounds.
科学研究应用
1,1,1-Tribromotrifluoroacetone has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex fluorinated compounds.
Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: Research into potential pharmaceutical applications includes the development of new drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which 1,1,1-tribromotrifluoroacetone exerts its effects involves its ability to interact with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins, enzymes, and other biomolecules. This interaction can lead to the inhibition or modification of biological activity, making it a useful tool in biochemical research.
相似化合物的比较
Similar Compounds
1,1,1-Trifluoroacetone: A related compound with similar fluorinated properties but without the bromine atoms.
1,1,1-Trichlorotrifluoroacetone: Another halogenated derivative with chlorine atoms instead of bromine.
Hexafluoroacetone: A fully fluorinated compound with different reactivity and applications.
Uniqueness
1,1,1-Tribromotrifluoroacetone is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. The combination of these halogens makes the compound highly reactive and versatile in various chemical reactions, setting it apart from other similar compounds.
属性
IUPAC Name |
1,1,1-tribromo-3,3,3-trifluoropropan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3Br3F3O/c4-2(5,6)1(10)3(7,8)9 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKQXEWCRXCUQNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)F)C(Br)(Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Br3F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401267411 | |
| Record name | 1,1,1-Tribromo-3,3,3-trifluoro-2-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401267411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
431-91-4 | |
| Record name | 1,1,1-Tribromo-3,3,3-trifluoro-2-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=431-91-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,1-Tribromo-3,3,3-trifluoro-2-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401267411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


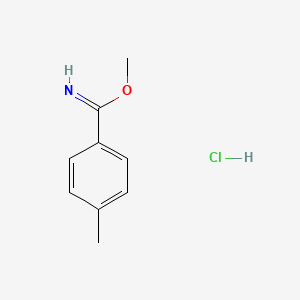
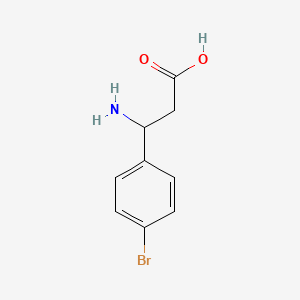
![Ethyl thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B3041872.png)
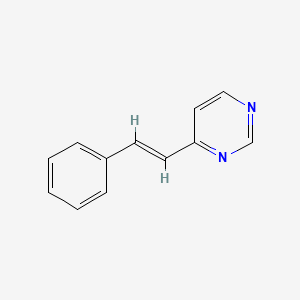
![4-[4,6-Bis(2,2,2-trifluoroethoxy)pyrimidin-2-yl)methylthio]aniline](/img/structure/B3041875.png)

![Ethyl 5-amino-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylate](/img/structure/B3041877.png)
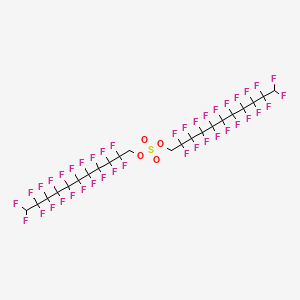
![Carbamic acid, [(1S)-1-(aminomethyl)-2-methylpropyl]-, 1,1-dimethylethyl ester](/img/structure/B3041879.png)
![N-Boc-[(R)-1-(aminomethyl)-2-methylpropyl]amine](/img/structure/B3041880.png)
![Carbamic acid, [(2S)-2-amino-3-methylbutyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B3041881.png)
![3-methyl-3H-benzo[d][1,2]diazepin-4(5H)-one](/img/structure/B3041883.png)
![2-[(3-Trifluoromethyl)phenyl]-4,6-dimethoxypyrimidine](/img/structure/B3041887.png)

